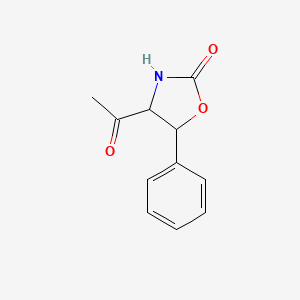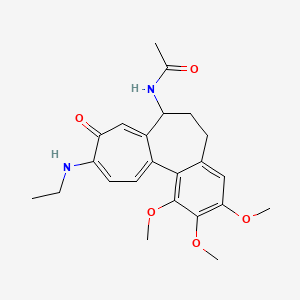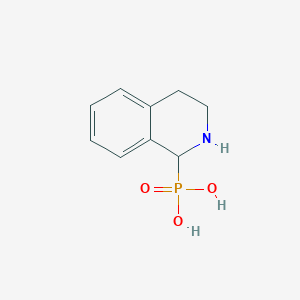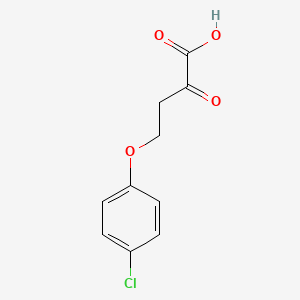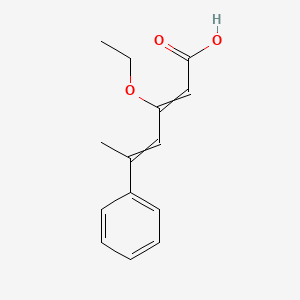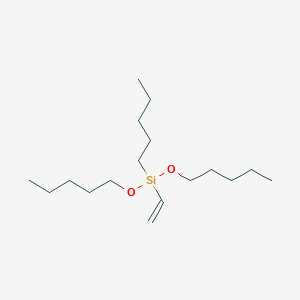![molecular formula C15H12S B14507644 Benzene, 1-methyl-4-[(phenylethynyl)thio]- CAS No. 63707-12-0](/img/structure/B14507644.png)
Benzene, 1-methyl-4-[(phenylethynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-[(phenylethynyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylethynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)thio]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethynylthio group to a phenylethylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene, 1-methyl-4-[(phenylethynyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)thio]- involves its interaction with various molecular targets. The phenylethynylthio group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity. The benzene ring provides a stable aromatic system that can undergo substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl): Similar structure but lacks the ethynylthio group.
Benzene, 1-methyl-4-(phenylsulfonyl): Contains a sulfonyl group instead of an ethynylthio group.
Benzene, 1-methyl-4-(1-methylethenyl): Contains an isopropenyl group instead of an ethynylthio group.
Uniqueness
Benzene, 1-methyl-4-[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63707-12-0 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethynylsulfanyl)benzene |
InChI |
InChI=1S/C15H12S/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
RSPLKPNTXMARTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
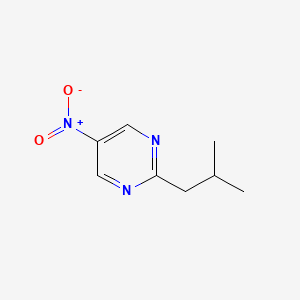

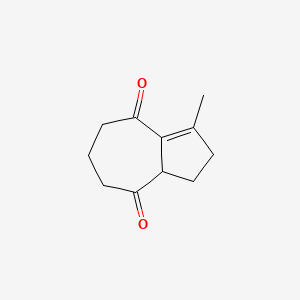
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
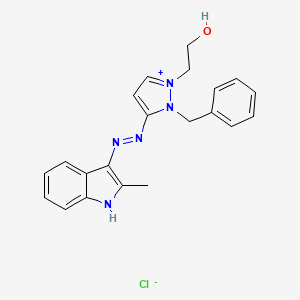
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
